4H-1-Benzopyran-4-one, 2-phenyl-7-(2-propenyloxy)-
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Overview
Description
7-(Allyloxy)-2-phenyl-4H-chromen-4-one:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyacetophenone and benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 2-phenyl-4H-chromen-4-one.
Allylation: The intermediate 2-phenyl-4H-chromen-4-one is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate to introduce the allyloxy group at the 7-position.
Industrial Production Methods: Industrial production of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the chromenone ring can yield dihydro derivatives.
Substitution: The phenyl and allyloxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromenones depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Activity: Some derivatives of chromenones exhibit antimicrobial properties, making them potential candidates for drug development.
Antioxidant Properties: The compound and its derivatives may possess antioxidant properties, useful in preventing oxidative stress-related diseases.
Industry:
Dye and Pigment Production: Chromenone derivatives are used in the production of dyes and pigments due to their vibrant colors.
Fluorescent Probes: The compound can be used in the development of fluorescent probes for biological imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 7-(Allyloxy)-2-phenyl-4H-chromen-4-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.
Comparison with Similar Compounds
7-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the allyloxy group but shares the chromenone core structure.
7-Methoxy-2-phenyl-4H-chromen-4-one: Contains a methoxy group instead of an allyloxy group.
Uniqueness:
- The presence of the allyloxy group at the 7-position imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The combination of the phenyl and allyloxy groups enhances its versatility in synthetic applications and potential therapeutic uses.
Properties
CAS No. |
65679-28-9 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-phenyl-7-prop-2-enoxychromen-4-one |
InChI |
InChI=1S/C18H14O3/c1-2-10-20-14-8-9-15-16(19)12-17(21-18(15)11-14)13-6-4-3-5-7-13/h2-9,11-12H,1,10H2 |
InChI Key |
ANMSUCJCBYNJBT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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